molecular formula C15H21NO2 B6005239 3,5-dimethyl-1-(phenoxyacetyl)piperidine

3,5-dimethyl-1-(phenoxyacetyl)piperidine

Cat. No. B6005239
M. Wt: 247.33 g/mol
InChI Key: RPIULTSCBJBBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(phenoxyacetyl)piperidine, also known as DMAP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is not fully understood, but it is believed to act as a nucleophilic catalyst. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has a lone pair of electrons on the nitrogen atom, which can form a bond with electrophilic substrates. This reaction results in the formation of an intermediate, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(phenoxyacetyl)piperidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to have low acute toxicity and low skin irritancy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its high catalytic activity and selectivity. 3,5-dimethyl-1-(phenoxyacetyl)piperidine is also readily available and relatively inexpensive compared to other catalysts. However, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has limitations such as its low solubility in water and its tendency to decompose under certain conditions.

Future Directions

For research on 3,5-dimethyl-1-(phenoxyacetyl)piperidine include the development of new synthetic methods, investigation of its mechanism of action, and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-(phenoxyacetyl)piperidine involves the reaction of phenoxyacetyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethyl-1-(phenoxyacetyl)piperidine as a white crystalline solid with a melting point of 120-122°C. The purity of 3,5-dimethyl-1-(phenoxyacetyl)piperidine can be determined by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3,5-dimethyl-1-(phenoxyacetyl)piperidine has been studied for its potential applications in scientific research. One of the major areas of research for 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its use as a catalyst in organic synthesis. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to catalyze a variety of reactions such as esterification, acylation, and alkylation. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been used as a reagent for the synthesis of various compounds such as amides, esters, and lactones.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-8-13(2)10-16(9-12)15(17)11-18-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIULTSCBJBBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylpiperidin-1-yl)-2-phenoxyethanone

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